N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide
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Overview
Description
N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a methylsulfanylbenzene sulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3-chlorophenyl and 4-ethoxyphenyl intermediates, followed by their coupling with the glycinamide backbone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(3-chlorophenyl)benzenesulfonamide: Shares structural similarities but lacks the ethoxyphenyl and glycinamide groups.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group but differs in other structural aspects.
Uniqueness
N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S2/c1-3-30-20-9-7-19(8-10-20)26(16-23(27)25-18-6-4-5-17(24)15-18)32(28,29)22-13-11-21(31-2)12-14-22/h4-15H,3,16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPUGPGVFVEZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387438 |
Source
|
Record name | N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6187-70-8 |
Source
|
Record name | N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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